molecular formula C16H15NO4 B14647710 L-Phenylalanine, N-(2-hydroxybenzoyl)- CAS No. 56145-93-8

L-Phenylalanine, N-(2-hydroxybenzoyl)-

Cat. No.: B14647710
CAS No.: 56145-93-8
M. Wt: 285.29 g/mol
InChI Key: AVPUMHMECACQJM-ZDUSSCGKSA-N
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Description

L-Phenylalanine, N-(2-hydroxybenzoyl)- is a chemical compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol It is a derivative of L-phenylalanine, an essential amino acid, and features a benzoyl group substituted at the 2-hydroxy position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, N-(2-hydroxybenzoyl)- typically involves the reaction of L-phenylalanine with 2-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of L-Phenylalanine, N-(2-hydroxybenzoyl)- follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large-scale reactors
  • Optimization of reaction conditions to maximize yield and purity
  • Implementation of purification steps such as recrystallization or chromatography to obtain the final product

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, N-(2-hydroxybenzoyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

L-Phenylalanine, N-(2-hydroxybenzoyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-(2-hydroxybenzoyl)- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active compounds. The hydroxyl and benzoyl groups play a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: An essential amino acid with a similar structure

Properties

CAS No.

56145-93-8

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

(2S)-2-[(2-hydroxybenzoyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C16H15NO4/c18-14-9-5-4-8-12(14)15(19)17-13(16(20)21)10-11-6-2-1-3-7-11/h1-9,13,18H,10H2,(H,17,19)(H,20,21)/t13-/m0/s1

InChI Key

AVPUMHMECACQJM-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2O

Origin of Product

United States

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